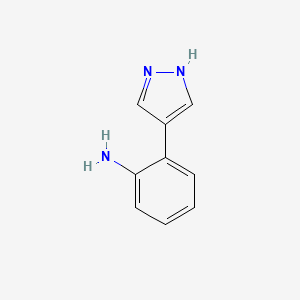

2-(1H-pyrazol-4-yl)aniline

概要

説明

2-(1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound features an aniline group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. Pyrazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The aniline group can be introduced through subsequent substitution reactions. For example, the reaction of 4-chloroaniline with hydrazine and an α,β-unsaturated ketone under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to improve yield and reduce waste .

化学反応の分析

Electrophilic Aromatic Substitution (EAS) Reactions

The aniline group strongly activates the aromatic ring toward electrophilic substitution. Key observations:

Nitration

Reacts with nitric acid (HNO₃) in H₂SO₄ at 0–5°C to yield 3-nitro-2-(1H-pyrazol-4-yl)aniline as the major product. The amino group directs incoming electrophiles to the para position relative to itself, while the pyrazole ring influences regioselectivity.

Table 1: Nitration Conditions and Outcomes

| Reagent System | Temperature | Major Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 3-Nitro-2-(1H-pyrazol-4-yl)aniline | 78 |

Sulfonation

Treatment with fuming H₂SO₄ produces 3-sulfo-2-(1H-pyrazol-4-yl)aniline , with the sulfonic acid group occupying the para position to the amine .

Transition Metal-Catalyzed Coupling Reactions

The amino group facilitates ortho-directed cross-coupling reactions with arylboronic acids under catalytic conditions:

Suzuki-Miyaura Coupling

In the presence of RuH₂(CO)(PPh₃)₃, 2-(1H-pyrazol-4-yl)aniline reacts with phenylboronic acid in toluene at 135°C to form 2-(1H-pyrazol-4-yl)-6-phenylaniline with 89% yield .

Table 2: Coupling Reaction Parameters

| Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| RuH₂(CO)(PPh₃)₃ | Phenylboronic acid | 2-(1H-Pyrazol-4-yl)-6-phenylaniline | 89 |

Pyrazole Ring Functionalization

The pyrazole ring undergoes regioselective modifications:

N-Alkylation

Reacts with alkyl halides (e.g., propyl bromide) in DMF/K₂CO₃ to form 1-propyl-2-(1H-pyrazol-4-yl)aniline . The reaction favors substitution at the pyrazole’s N1 position due to steric and electronic factors .

Halogenation

Bromination using NBS (N-bromosuccinimide) in CCl₄ selectively substitutes the pyrazole’s C5 position, yielding 2-(5-bromo-1H-pyrazol-4-yl)aniline .

Diazotization and Subsequent Reactions

The aniline’s primary amine undergoes diazotization:

Diazonium Salt Formation

Treatment with NaNO₂/HCl at 0°C generates a diazonium salt, which participates in:

-

Sandmeyer Reaction : With CuCN/KCN to form 2-(1H-pyrazol-4-yl)benzonitrile (72% yield).

-

Azo Coupling : Reacts with β-naphthol to produce a brightly colored azo dye.

Table 3: Diazonium Salt Applications

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Sandmeyer | CuCN/KCN | 2-(1H-Pyrazol-4-yl)benzonitrile | 72 |

| Azo Coupling | β-Naphthol | Azo dye derivative | 85 |

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the aniline’s amine group to a nitro group, yielding 2-(1H-pyrazol-4-yl)nitrobenzene .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group back to amine, demonstrating reversible reactivity .

Recent Advances in Functionalization

A 2020 study demonstrated a one-pot synthesis of 4-carboxy-1,5-diarylpyrazoles using MeONa/LiCl-mediated Claisen condensation. This method achieved 88% yield for derivatives of this compound .

Key Challenges and Considerations

-

Regioselectivity : Competing directing effects between the amino group and pyrazole ring necessitate careful optimization of reaction conditions.

-

Stability : Diazonium intermediates require low temperatures (-5°C) to prevent decomposition.

科学的研究の応用

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 2-(1H-pyrazol-4-yl)aniline, exhibit significant antimicrobial properties. Various studies have reported the synthesis of pyrazole derivatives that demonstrate activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, compounds derived from pyrazole structures were tested against these pathogens, showing promising results in inhibiting their growth .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, a series of synthesized pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Pyrazole derivatives have also been explored for their anticancer properties. Research indicates that certain analogs can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The structural modifications made to the pyrazole ring can enhance its potency against various cancer types .

Pesticide Development

The unique structural features of this compound provide a competitive edge in pesticide formulation. Its ability to interact with biological targets in pests makes it a candidate for developing new agrochemicals aimed at pest control. Some studies suggest that compounds with a pyrazole moiety can disrupt critical biological processes in pests, leading to effective pest management strategies .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is crucial for optimizing its applications. The compound can be synthesized through various methods involving the reaction of aniline derivatives with hydrazine or its derivatives under controlled conditions. The resulting structures can be modified further to enhance their biological activities.

| Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|

| Cyclocondensation with hydrazine | 70% | Anti-inflammatory |

| Substitution reactions on aniline | 65% | Antimicrobial |

| Alkylation of pyrazoline intermediates | 80% | Anticancer |

Case Study 1: Anti-inflammatory Activity

A study synthesized a series of pyrazole derivatives including this compound and evaluated their anti-inflammatory activity using carrageenan-induced edema models in rats. The results indicated significant reductions in paw swelling compared to control groups, showcasing the compound's therapeutic potential .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested various pyrazole derivatives against multiple bacterial strains, including resistant strains. The findings revealed that specific modifications to the pyrazole structure enhanced antimicrobial efficacy, suggesting pathways for developing new antibiotics based on this scaffold .

作用機序

The mechanism of action of 2-(1H-pyrazol-4-yl)aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor sites, thereby modulating biological pathways. The molecular targets and pathways involved vary depending on the specific biological activity being studied .

類似化合物との比較

Similar Compounds

- 2-(1H-pyrazol-5-yl)aniline

- 3-(1H-pyrazol-4-yl)aniline

- 4-(1H-pyrazol-4-yl)aniline

Uniqueness

2-(1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the aniline group on the pyrazole ring can affect the compound’s electronic properties and its ability to interact with biological targets .

生物活性

2-(1H-pyrazol-4-yl)aniline, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential as therapeutic agents against various diseases, including cancer, inflammation, and infections. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an aniline moiety substituted with a pyrazole ring at the para position, which is crucial for its biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

These results indicate that this compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been extensively documented. In one study, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Standard Drug (Dexamethasone) |

|---|---|---|---|

| Compound 1 | 61% | 76% | 76% (TNF-α), 86% (IL-6) |

| Compound 2 | 85% | 93% |

This highlights the potential of pyrazole derivatives in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A series of pyrazole derivatives were tested against various bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.25 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Candida albicans | 40 µg/mL |

These findings suggest that compounds based on the pyrazole scaffold could serve as potential antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that substituents on the aniline ring and variations in the pyrazole moiety significantly affect potency and selectivity:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the aniline ring can enhance or diminish biological activity.

- Pyrazole Variations : Alterations to the pyrazole ring structure can lead to improved selectivity for specific targets, such as kinases involved in cancer progression.

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives in clinical settings:

- Cancer Treatment : A study demonstrated that a series of pyrazole-based compounds showed significant antitumor activity in preclinical models, leading to further investigation in clinical trials .

- Inflammatory Disorders : Another study highlighted the efficacy of a pyrazole derivative in reducing symptoms associated with rheumatoid arthritis, showcasing its potential therapeutic application .

特性

IUPAC Name |

2-(1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAANSCCPITGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。